molecular formula C13H10F3NS B14395923 N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline CAS No. 88693-69-0

N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline

Cat. No.: B14395923
CAS No.: 88693-69-0
M. Wt: 269.29 g/mol
InChI Key: KCOZHVVTEKVEJK-UHFFFAOYSA-N
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Description

N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a phenylsulfanyl group and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline typically involves the reaction of 4-(trifluoromethyl)aniline with a phenylsulfanyl reagent under specific conditions. One common method is the nucleophilic substitution reaction where 4-(trifluoromethyl)aniline reacts with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as catalytic processes and automated reactors may be employed to enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder or tin chloride.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, tin chloride

    Substitution: Electrophilic reagents like halogens or nitro compounds

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline is unique due to the presence of both phenylsulfanyl and trifluoromethyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

88693-69-0

Molecular Formula

C13H10F3NS

Molecular Weight

269.29 g/mol

IUPAC Name

N-phenylsulfanyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C13H10F3NS/c14-13(15,16)10-6-8-11(9-7-10)17-18-12-4-2-1-3-5-12/h1-9,17H

InChI Key

KCOZHVVTEKVEJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SNC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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